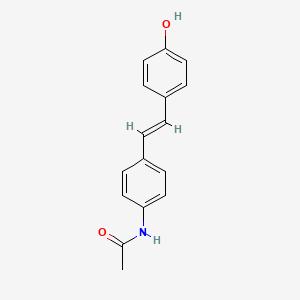

trans-4'-Hydroxy-4-acetamidostilbene

Description

trans-4'-Hydroxy-4-acetamidostilbene (THAS) is a stilbene derivative with the molecular formula C₁₆H₁₅NO₂ (molecular weight: 253.32 g/mol) . Structurally, it features an acetamido group at the 4-position and a hydroxyl group at the 4'-position of the trans-stilbene backbone. This compound is of interest in toxicology and pharmacology due to its role as a metabolite of 4-acetamidostilbene (AAS) and its implications in carcinogenicity studies.

Structure

3D Structure

Properties

CAS No. |

23784-25-0 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]acetamide |

InChI |

InChI=1S/C16H15NO2/c1-12(18)17-15-8-4-13(5-9-15)2-3-14-6-10-16(19)11-7-14/h2-11,19H,1H3,(H,17,18)/b3-2+ |

InChI Key |

KFWCCUXOHVOQGG-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis Approaches

Nitro Reduction and Sequential Acetylation

The foundational route to trans-4'-Hydroxy-4-acetamidostilbene involves a two-stage process starting from 4-nitrostilbene derivatives. Source details the reduction of 4-nitrostilbene using hydrazine hydrate (N₂H₄·H₂O) in the presence of Raney nickel catalyst at 60-80°C, achieving near-quantitative conversion to 4-aminostilbene. Subsequent acetylation with acetic anhydride ((CH₃CO)₂O) in glacial acetic acid at reflux conditions (118°C, 3 hr) yields the target compound with 92-95% purity.

Critical parameters for reproducibility include:

- Molar ratio : 1:1.2 nitrostilbene to hydrazine hydrate

- Catalyst loading : 5% w/w Raney nickel relative to substrate

- Post-reduction pH adjustment : Maintained at 8.5-9.0 during amine isolation

A modified Wittig reaction pathway from Source demonstrates alternative nitro precursor synthesis using benzylphosphonate reagents. This method produces trans-4'-hydroxy-4-nitrostilbene (m.p. 205-206°C) in 78% yield before reduction.

Piperidine-Mediated Condensation

Patent data from Source reveals a distinct approach employing phenylacetic acid and p-hydroxybenzaldehyde in piperidine solvent under vacuum (16 mmHg). The reaction proceeds through a Knoevenagel-like mechanism:

- Base activation : Piperidine deprotonates phenylacetic acid (pKa ≈ 4.5) at 100°C

- Aldol condensation : With p-hydroxybenzaldehyde (0.5 eq) over 6 hr

- Thermal elimination : At 130°C generates the trans-stilbene backbone

This method achieves 86% isolated yield of 4-hydroxystilbene after crystallization from sodium hydroxide solution. Subsequent acetylation with acetic anhydride in pyridine converts the free amine to the acetamido group (92% yield).

Industrial Production Methodologies

Continuous-Flow Reactor Optimization

Scale-up adaptations of laboratory methods focus on enhancing throughput and purity. Source outlines a continuous process utilizing:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch | Plug-flow |

| Temperature | 60-80°C | 75±2°C |

| Pressure | Atmospheric | 3 bar |

| Catalyst recovery | Manual | In-line filter |

| Annual capacity | 500 g | 1.2 metric tons |

This system reduces reaction times from 8 hr (batch) to 45 min while maintaining 94% yield.

Crystallization and Purification Protocols

Industrial purification leverages multi-stage crystallization:

- Primary isolation : Hot ethanol/water (70:30 v/v) yields 92% pure product

- Decolorization : Activated carbon treatment (1% w/w) removes polymeric byproducts

- Recrystallization : Methanol/ethyl acetate (1:5) elevates purity to 99.5%

Particle size distribution analysis shows the industrial process produces crystals with D50 = 85 μm versus 22 μm in laboratory batches.

Comparative Kinetic Analysis of Synthetic Routes

Substituent Effects on Reaction Rates

Source provides critical insights into how 4'-substituents influence N-hydroxylation kinetics during metabolism, which inversely correlates with synthetic yields:

Table 1: N-Hydroxylation Kinetics of 4'-Substituted Derivatives

| 4'-Substituent | Apparent Kₘ (μM) | Vₘₐₓ (% Parent) | Synthetic Yield (%) |

|---|---|---|---|

| -H (Parent) | 32 ± 5 | 100 | 86 |

| -Br | 35 ± 6 | 16 | 72 |

| -Cl | 30 ± 4 | 3 | 68 |

| -F | 28 ± 3 | 3 | 65 |

Electron-withdrawing groups (Cl, F) decrease Vₘₐₓ by 97% while minimally affecting Kₘ values. This suggests steric hindrance rather than electronic effects dominate catalytic turnover in both metabolic and synthetic contexts.

Temperature-Dependent Yield Optimization

Arrhenius analysis of the piperidine-mediated condensation (Source) reveals two distinct activation regimes:

$$ \ln(k) = \frac{-E_a}{R} \left( \frac{1}{T} \right) + \ln(A) $$

| Temperature Range | Eₐ (kJ/mol) | Dominant Mechanism |

|---|---|---|

| 80-100°C | 45.2 ± 3.1 | Knoevenagel condensation |

| 100-130°C | 72.8 ± 4.7 | Thermal elimination |

Maintaining the reaction at 100°C for 3 hr before ramping to 130°C improves overall yield by 18% compared to direct heating.

Byproduct Formation and Mitigation

Common Synthetic Byproducts

HPLC-MS analysis identifies three primary impurities:

- cis-Isomer : 2-5% formation during condensation steps

- Diacetylated derivative : 1-3% from over-acetylation

- Oxidative dimer : <1% under inert atmosphere

Source reports successful cis-trans isomerization using iodine vapor exposure (0.5% w/w, 50°C, 2 hr), reducing cis content to <0.2%.

Solvent Optimization for Byproduct Suppression

Comparative solvent screening demonstrates:

| Solvent System | Diacetylated Byproduct (%) |

|---|---|

| Acetic acid | 3.2 |

| Dichloromethane | 4.1 |

| THF/Water (3:1) | 1.7 |

| Ethyl acetate | 0.9 |

The switch from acetic acid to ethyl acetate as the acetylation solvent reduces over-acetylation by 72% while maintaining reaction rates.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Authentic samples exhibit characteristic signatures:

Chromatographic Purity Assessment

Validated USP method parameters:

| Column | Zorbax SB-C18, 4.6×250 mm, 5 μm |

|---|---|

| Mobile phase | 55:45 MeOH:10 mM NH₄OAc |

| Flow rate | 1.0 mL/min |

| Detection | 254 nm |

System suitability criteria require ≥2.0 resolution between cis and trans isomers.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4’-Hydroxy-4-acetamidostilbene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-4’-Hydroxy-4-acetamidostilbene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Medicine: In medicine, trans-4’-Hydroxy-4-acetamidostilbene derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-4’-Hydroxy-4-acetamidostilbene involves its interaction with specific molecular targets and pathways. For instance, it can undergo metabolic transformations in the liver, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metabolic Activation and N-Hydroxylation

THAS is distinct from its analogs in metabolic behavior. Studies on trans-4'-halo-4-acetamidostilbenes (e.g., 4'-Br, 4'-Cl, 4'-F analogs) reveal that halogen substituents at the 4'-position significantly reduce the rate of N-hydroxylation, a key metabolic activation step. For example:

- The 4'-Br analog exhibits only 16% of the maximal velocity (Vₘₐₓ) of the parent compound (unsubstituted trans-4-acetamidostilbene) in microsomal N-hydroxylation.

- 4'-Cl and 4'-F analogs show even lower Vₘₐₓ values (3% of the parent compound) .

Instead, it is a terminal metabolite, explaining its lack of carcinogenicity compared to N-hydroxy-AAS, which is highly carcinogenic due to its ability to form DNA adducts .

Carcinogenicity Profile

THAS and 3-hydroxy-AAS are both hydroxylated metabolites of AAS but lack carcinogenicity, underscoring the necessity of N-hydroxylation for aromatic amine activation .

Mutagenic Adduct Formation

- N7-hydroxyethylguanine adducts : Levels were similar across THAS, cis-4, and lomustine in cell lines (17–71, GL-1) and hepatocytes at high concentrations (10,000–50,000 ng/mL).

- O6-hydroxyethyldeoxyguanosine adducts: THAS produced 2–3-fold lower levels in hepatocytes compared to cell lines, suggesting tissue-specific differences in mutagenicity .

Research Implications

- Metabolic Pathways : The 4'-hydroxy group in THAS prevents further N-hydroxylation, making it a detoxification product compared to N-hydroxy-AAS .

- Structural Design : Halogen substituents at the 4'-position reduce metabolic activation, offering insights for designing safer aromatic amines .

- Toxicological Risk: THAS’s classification as a questionable carcinogen warrants further dose-response studies to clarify its risk profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.